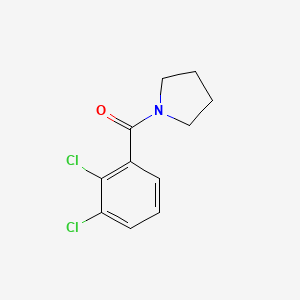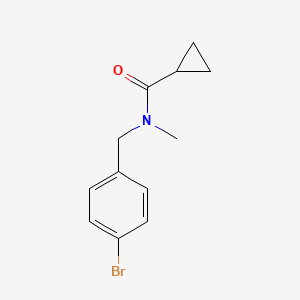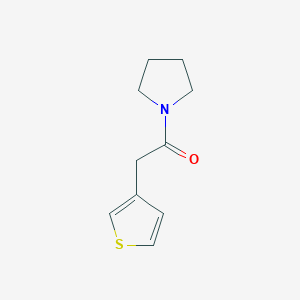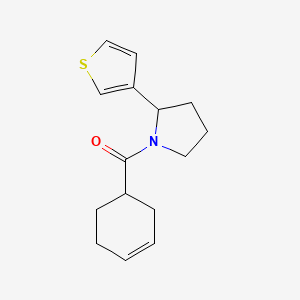
1-(2,3-Dihydroindol-1-yl)-2-methoxyethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-Dihydroindol-1-yl)-2-methoxyethanone, also known as DIMBOA, is a compound that belongs to the class of indole alkaloids. It is found in various plants, including maize, wheat, and rye. DIMBOA has been studied extensively due to its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 1-(2,3-Dihydroindol-1-yl)-2-methoxyethanone is not fully understood. However, it has been suggested that it exerts its effects through the modulation of various signaling pathways, including the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. 1-(2,3-Dihydroindol-1-yl)-2-methoxyethanone has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
1-(2,3-Dihydroindol-1-yl)-2-methoxyethanone has been shown to possess various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). 1-(2,3-Dihydroindol-1-yl)-2-methoxyethanone has also been shown to modulate the expression of various genes, including those involved in inflammation and cancer. Furthermore, it has been found to possess immunomodulatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(2,3-Dihydroindol-1-yl)-2-methoxyethanone in lab experiments include its natural origin, low toxicity, and wide availability. However, its limitations include its low solubility in water and the need for specialized equipment for its extraction and purification.
Zukünftige Richtungen
There are several future directions for the study of 1-(2,3-Dihydroindol-1-yl)-2-methoxyethanone. These include the investigation of its potential applications in the treatment of various diseases, including cancer and inflammation. Furthermore, the development of new synthesis methods and the optimization of existing methods can lead to increased yields and reduced costs. The study of the structure-activity relationship of 1-(2,3-Dihydroindol-1-yl)-2-methoxyethanone can also lead to the development of new analogs with improved properties. Finally, the investigation of the biosynthesis of 1-(2,3-Dihydroindol-1-yl)-2-methoxyethanone in plants can provide insights into its role in plant defense mechanisms.
Synthesemethoden
The synthesis of 1-(2,3-Dihydroindol-1-yl)-2-methoxyethanone can be achieved through various methods, including the extraction from plants and chemical synthesis. The chemical synthesis involves the reaction of 2-methoxyacetaldehyde with indole in the presence of a reducing agent. The yield of the reaction is influenced by the reaction conditions, such as temperature, solvent, and catalysts.
Wissenschaftliche Forschungsanwendungen
1-(2,3-Dihydroindol-1-yl)-2-methoxyethanone has been studied extensively for its potential applications in scientific research. It has been found to possess antioxidant, anti-inflammatory, and anticancer properties. 1-(2,3-Dihydroindol-1-yl)-2-methoxyethanone has also been shown to inhibit the growth of various microorganisms, including bacteria and fungi. Thus, it has been used as a natural preservative in the food industry.
Eigenschaften
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-methoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-8-11(13)12-7-6-9-4-2-3-5-10(9)12/h2-5H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMLPCVMGRXECTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dihydroindol-1-yl)-2-methoxyethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[[Methyl(propan-2-yl)sulfamoyl]amino]-2-oxoazepane](/img/structure/B7512707.png)


![N-[(2-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7512715.png)




![4-[1-(5-Methylfuran-2-yl)-2-[[methyl(propan-2-yl)sulfamoyl]amino]ethyl]morpholine](/img/structure/B7512748.png)
![N-[(4-bromophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7512755.png)

